molecular formula C10H9BrClF3O B14069417 1-(3-Bromopropyl)-2-chloro-4-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-2-chloro-4-(trifluoromethoxy)benzene

Cat. No.: B14069417
M. Wt: 317.53 g/mol
InChI Key: YRIWLEDBMWMEHM-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-chloro-4-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes bromine, chlorine, and trifluoromethoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-chloro-4-(trifluoromethoxy)benzene typically involves the reaction of 2-chloro-4-(trifluoromethoxy)benzene with 3-bromopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-chloro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethoxy group can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • 1-Bromo-2-(trifluoromethoxy)benzene
  • 1-Bromo-3-phenylpropane

Uniqueness

1-(3-Bromopropyl)-2-chloro-4-(trifluoromethoxy)benzene is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties and reactivity patterns that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H9BrClF3O

Molecular Weight

317.53 g/mol

IUPAC Name

1-(3-bromopropyl)-2-chloro-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9BrClF3O/c11-5-1-2-7-3-4-8(6-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

YRIWLEDBMWMEHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)CCCBr

Origin of Product

United States

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